

Application Note: 3',4',5'- Trimethoxypropiophenone as a Pharmaceutical Intermediate

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Compound of Interest

Compound Name:	1-(3,4,5-Trimethoxyphenyl)propan-1-one
CAS No.:	5658-50-4
Cat. No.:	B3053856

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Executive Summary

3',4',5'-Trimethoxypropiophenone (CAS: 24199-17-3) serves as a "privileged scaffold" in medicinal chemistry due to the presence of the 3,4,5-trimethoxyphenyl moiety. This pharmacophore mimics the structural motifs found in natural products such as Mescaline, Podophyllotoxin, and Colchicine, conferring high affinity for various biological targets, particularly in the Central Nervous System (CNS) and microtubule dynamics.

Unlike its acetophenone homolog, the propiophenone backbone introduces a three-carbon alkyl chain, enabling the synthesis of

-methylated derivatives which often exhibit enhanced metabolic stability and blood-brain barrier permeability. This guide details the optimized synthesis of the intermediate itself and its two primary downstream applications:

-bromination (for aminoketone synthesis) and the Mannich reaction (for

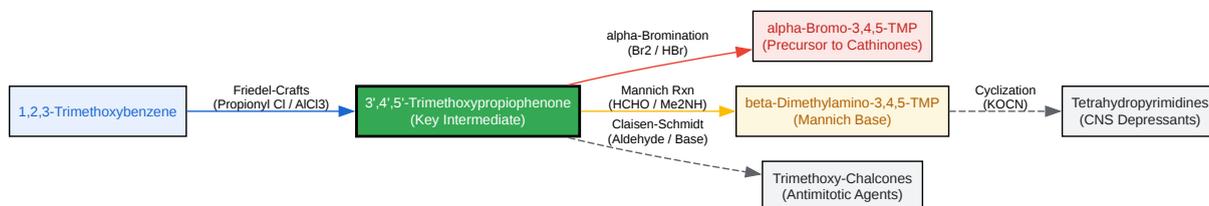
-aminoketones/tetrahydropyrimidines).

Chemical Profile & Specifications

Parameter	Specification	Notes
IUPAC Name	1-(3,4,5-Trimethoxyphenyl)propan-1-one	
Molecular Formula		
Molecular Weight	224.25 g/mol	
Appearance	White to off-white crystalline solid	Recrystallized from EtOH/Water
Melting Point	77 – 80 °C	Lit.[1][2][3] value: 78.5 °C [1]
Solubility	Soluble in DCM, EtOAc, THF; Insoluble in Water	
Stability	Stable under standard conditions.	Avoid strong oxidizers.

Synthetic Pathway Visualization

The following diagram illustrates the central role of 3',4',5'-Trimethoxypropiophenone in accessing diverse pharmaceutical classes.



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Figure 1: Divergent synthesis pathways from 3',4',5'-Trimethoxypropiophenone to bioactive scaffolds.

Experimental Protocols

Protocol A: Optimized Synthesis of 3',4',5'-Trimethoxypropiofenone

Objective: High-yield synthesis via Friedel-Crafts acylation with strict regiocontrol. Mechanism: Electrophilic Aromatic Substitution (EAS). The 1,2,3-trimethoxy substitution pattern directs the acyl group to the 5-position (para to the central methoxy), ensuring symmetry.

Reagents:

- 1,2,3-Trimethoxybenzene (1.0 eq)
- Propionyl Chloride (1.1 eq)
- Aluminum Chloride () (1.2 eq)
- Dichloromethane (DCM) (Anhydrous)
- 1M HCl (for quenching)[4]

Step-by-Step Methodology:

- Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and an argon inlet.
- Solvent Preparation: Charge the flask with anhydrous DCM (10 volumes relative to substrate).
- Catalyst Activation: Add (1.2 eq) to the DCM. Cool the suspension to 0–5 °C using an ice bath.
- Acylating Agent: Add Propionyl Chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to form the acylium ion complex.

- **Substrate Addition:** Dissolve 1,2,3-Trimethoxybenzene (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 45 minutes. Critical: Maintain internal temperature $< 10\text{ }^{\circ}\text{C}$ to prevent demethylation (a common side reaction with).
- **Reaction:** Allow the mixture to warm to room temperature (20–25 $^{\circ}\text{C}$) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- **Quenching:** Pour the reaction mixture slowly onto a mixture of ice and 1M HCl (caution: exothermic). Stir vigorously until the organic and aqueous layers are clear.
- **Workup:** Separate the organic layer.[5] Extract the aqueous layer twice with DCM. Combine organics, wash with saturated (to remove acid traces) and brine.
- **Purification:** Dry over , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) to obtain white needles.

Self-Validating Checkpoint:

- **Target Yield:** $>85\%$
- **Purity Check:** HPLC purity should be $>98\%$. Impurities often include the demethylated phenol (detectable by broad OH stretch in IR $\sim 3400\text{ cm}^{-1}$).

Protocol B: -Bromination (Precursor for Aminoketones)

Application: Synthesis of 2-amino-1-(3,4,5-trimethoxyphenyl)propan-1-one derivatives.

Safety Note: Bromine is highly toxic and corrosive. Handle in a fume hood.

Reagents:

- 3',4',5'-Trimethoxypropiophenone (1.0 eq)
- Bromine (

) (1.05 eq)

- Glacial Acetic Acid (Solvent)
- HBr (48% aq, catalytic drops)

Methodology:

- Dissolve the propiophenone (10 g) in Glacial Acetic Acid (50 mL). Add 2 drops of 48% HBr to catalyze enol formation.
- Prepare a solution of Bromine (1.05 eq) in Acetic Acid (10 mL).
- Add the Bromine solution dropwise at room temperature. The rate should be controlled so the orange color of bromine dissipates before the next drop hits (indicating consumption).
- Stir for 1 hour post-addition.
- Pour into ice water (200 mL). The -bromo ketone will precipitate.
- Filter the solid, wash with cold water, and air dry.
- Storage: Use immediately or store at -20 °C (unstable to light/heat).

Protocol C: Mannich Reaction (Synthesis of -Aminoketones)

Application: Synthesis of

-dimethylamino-3,4,5-trimethoxypropiophenone, a precursor to Tetrahydropyrimidines (CNS active agents) [2].

Reagents:

- 3',4',5'-Trimethoxypropiophenone (1.0 eq)
- Paraformaldehyde (1.2 eq)

- Dimethylamine Hydrochloride (1.2 eq)
- Ethanol (Absolute)
- Conc. HCl (Catalytic)

Methodology:

- In a round-bottom flask, combine the propiophenone, paraformaldehyde, and dimethylamine hydrochloride in Ethanol.
- Add catalytic HCl (0.5 mL).
- Reflux the mixture for 2–4 hours. The reaction mixture usually becomes homogeneous and then may precipitate the product salt.
- Cool to 0 °C. If no precipitate forms, add Acetone or Ether to induce crystallization.
- Filter the hydrochloride salt of the Mannich base.
- Yield: Typically 60–75%.
- Downstream: This intermediate can be reacted with Potassium Cyanate (KOCN) in acidic media to form 1,2,3,6-tetrahydropyrimidine-2-ones, a class of compounds investigated for CNS depressant and stimulant activity [2].[6]

Critical Process Parameters (CPPs) & Troubleshooting

Issue	Probable Cause	Corrective Action
Low Yield (Friedel-Crafts)	Demethylation of methoxy groups	Keep reaction temp < 10 °C during addition. Reduce excess.
Regioisomer Contamination	Incomplete directing effect	Ensure 1,2,3-trimethoxybenzene purity. Use non-polar solvent (DCM) to favor para-substitution.
Colored Product (Yellowing)	Oxidation or Phenol formation	Recrystallize from EtOH/Water. Check for demethylation using NMR (loss of -CH ₃ peak).
Incomplete Bromination	Slow enolization	Add catalytic HBr or Acetyl Chloride to initiate the reaction.

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